molecular formula C9H3F6N B1587282 2,6-Bis(trifluoromethyl)benzonitrile CAS No. 25753-25-7

2,6-Bis(trifluoromethyl)benzonitrile

Cat. No. B1587282
CAS RN: 25753-25-7
M. Wt: 239.12 g/mol
InChI Key: ANWBHDYEEOSTSE-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)benzonitrile is an organic compound with the CAS Number: 25753-25-7 . It has a molecular weight of 239.12 . The compound is available in liquid form and can also be found as a white to yellow solid or semi-solid .

Scientific Research Applications

General Uses

  • Application Summary : “2,6-Bis(trifluoromethyl)benzonitrile” is used as an organic intermediate in synthesis . It is also used as a pharmaceutical intermediate .

Specific Application in Drug Synthesis

  • Application Summary : “2,6-Bis(trifluoromethyl)benzonitrile” is used in the synthesis of the drug Selinexor .
  • Methods of Application/Experimental Procedures : The mechanism for producing Selinexor begins with “2,6-Bis(trifluoromethyl)benzonitrile”. The “2,6-Bis(trifluoromethyl)benzonitrile” is hydrolyzed with K2CO3 in the presence of 30% H2O2 to obtain the intermediate “3,5-bis(trifluoromethyl)benzamide”, which then reacts with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .
  • Results/Outcomes : The outcome of this process is the production of the drug Selinexor .

FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This includes drugs that incorporate the TFM group as one of the pharmacophores .

FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This includes drugs that incorporate the TFM group as one of the pharmacophores .

properties

IUPAC Name

2,6-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6N/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWBHDYEEOSTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371141
Record name 2,6-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)benzonitrile

CAS RN

25753-25-7
Record name 2,6-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Koseki, K Kitazawa, M Miyake, T Kochi… - The Journal of Organic …, 2017 - ACS Publications
Ruthenium-catalyzed C–H arylation of aromatic nitriles with arylboronates is described. The use of RuH 2 (CO){P(4-MeC 6 H 4 ) 3 } 3 as a catalyst provided higher yields of the ortho …
Number of citations: 29 pubs.acs.org
AI Burmakov, LA Alekseeva… - Journal of Organic …, 1970 - Consultants Bureau
Number of citations: 1

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